Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
Description
Nomenclature and Identification
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a heterocyclic organic compound characterized by a quinoline backbone substituted with hydroxyl, methyl, and ester functional groups. Its systematic IUPAC name is ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate , reflecting the positions of the substituents on the quinoline ring. The compound is also known by several synonyms, including ethyl 4-hydroxy-6-methyl-3-quinolinecarboxylate and 3-carbethoxy-6-methyl-4-quinolinol, which are frequently used in chemical literature.
The molecular formula C₁₃H₁₃NO₃ corresponds to a molecular weight of 231.25 g/mol , as confirmed by multiple spectroscopic and chromatographic analyses. Key structural features include:
- A bicyclic quinoline system (benzene fused to pyridine).
- A hydroxyl group at position 4.
- A methyl group at position 6.
- An ethoxycarbonyl group at position 3.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Synonyms | 3-Carbethoxy-4-hydroxy-6-methylquinoline; Ethyl 4-hydroxy-6-methyl-3-quinolinecarboxylate |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
CAS Registry Information (85418-82-2)
The compound is uniquely identified by the CAS Registry Number 85418-82-2 , which serves as a global identifier for chemical substances. This registry entry links to critical data, including synthesis protocols, physical properties, and commercial availability. Key parameters associated with this CAS entry include:
The compound’s stability under inert atmospheres and sensitivity to oxidative conditions are noted in handling guidelines.
Historical Context in Quinoline Chemistry
Quinoline derivatives have been pivotal in organic chemistry since the 19th century, with early isolations from coal tar and cinchona alkaloids. This compound emerged as a synthetic analog during mid-20th-century efforts to modify quinoline’s core structure for enhanced bioactivity and solubility. Its development parallels advances in:
- Antimalarial research : While not directly therapeutic, its structural motifs resemble quinine and chloroquine, underscoring quinoline’s role in drug discovery.
- Agrochemical innovation : Substituted quinolines, including ester derivatives, have been explored as precursors for pesticides and herbicides.
The compound’s synthesis via microwave-assisted methods (e.g., using diphenylether at 225°C) represents a modern optimization of classical Friedländer and Gould-Jacobs reactions.
Classification Within Heterocyclic Compounds
As a member of the heterocyclic aromatic compounds , this compound belongs to the quinoline family, classified under the broader category of azaarenes . Its classification is defined by:
- Ring System : A fused bicyclic structure comprising a benzene ring (six-membered) and a pyridine ring (five-membered with one nitrogen atom).
- Functional Groups :
Quinoline derivatives are further categorized based on substitution patterns, with this compound falling into the 4-hydroxy-3-carboxylate subclass. Its structural analogs, such as ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, highlight the versatility of quinoline in medicinal and industrial chemistry.
| Classification Tier | Description |
|---|---|
| Primary Class | Heterocyclic aromatic compound |
| Secondary Class | Quinoline derivative |
| Functional Subclass | 4-Hydroxy-3-carboxylate esters |
| Notable Analogues | Ethyl 4-hydroxyquinoline-3-carboxylate; 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Properties
IUPAC Name |
ethyl 6-methyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-5-4-8(2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHXUGRUTJJRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203922 | |
| Record name | Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79607-24-2, 85418-82-2 | |
| Record name | Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79607-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-HYDROXY-6-METHYL-3-QUINOLINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-6-methylquinoline-3-carboxylate typically involves the Friedländer reaction, which is a well-known method for constructing quinoline derivatives. This reaction involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in ethanol, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute at the quinoline ring.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-6-methylquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoline-3-carboxylate derivatives exhibit variations in substituent groups, which significantly alter their physical properties, synthetic routes, and biological activities. Below is a detailed comparison:
Structural and Functional Group Variations
Key Observations :
- Substituent Position : The position of methyl groups (6 vs. 8) affects steric hindrance and electronic distribution. For example, the 8-methyl derivative (CAS: 77156-75-3) may exhibit different solubility compared to the 6-methyl analog due to spatial arrangement .
- Functional Groups: The introduction of a 2-hydroxyethylamino group (CAS: 371128-26-6) adds hydrogen-bonding capacity, which could enhance solubility and target binding in medicinal applications .
Comparison :
- The title compound’s synthesis emphasizes tautomeric control, whereas halogenated derivatives require regioselective halogenation steps.
- Substituents like phenyl groups (e.g., in CAS: 77156-75-3) necessitate Friedel-Crafts or cross-coupling methodologies, increasing synthetic complexity .
Crystallographic and Physicochemical Properties
- Tautomerism: The title compound exists as a 1,4-dihydroquinoline tautomer in the solid state, whereas derivatives like ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate adopt a fully oxidized quinoline structure .
- Melting Points: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (a related analog) has a melting point of 270–272°C, indicating high thermal stability due to strong intermolecular hydrogen bonding .
Biological Activity
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (Et 4-HO-6-MeQ-3-COOH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 231.25 g/mol. It appears as a buff-colored powder with a melting point range of 284-290 °C. The compound belongs to the quinoline family, which is known for its various pharmacological properties, including antimicrobial and anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways in pathogens or cancer cells.
- DNA Intercalation : Its quinoline ring structure allows it to intercalate with DNA, leading to interference with replication and transcription processes, ultimately inducing cell death.
- Antimicrobial Activity : It exhibits notable antimicrobial properties, making it a candidate for the development of new antibiotics targeting bacterial infections .
Antimicrobial Properties
This compound has demonstrated significant antibacterial activity against various strains of bacteria. The following table summarizes its antimicrobial efficacy based on available studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that this compound can effectively inhibit the growth of pathogenic bacteria.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has shown selective toxicity towards resistant cancer cells compared to traditional chemotherapeutics like doxorubicin. The following table outlines findings from various studies on its cytotoxic effects:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15 | |
| HeLa (cervical cancer) | 10 | |
| A549 (lung cancer) | 20 |
These findings suggest that this compound may be a promising candidate for further development as an anticancer drug.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal assessed the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study concluded that it exhibited selective cytotoxicity, warranting further exploration in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodology : The Gould-Jacobs reaction is a primary method, involving cyclocondensation of ethyl acetoacetate with aniline derivatives under acidic conditions. A modified Pfitzinger reaction using isatin precursors can also yield the quinoline core. Optimization includes adjusting temperature (e.g., 120–140°C for Gould-Jacobs), solvent polarity (e.g., polyphosphoric acid for cyclization), and stoichiometry of substituents. Yield improvements (e.g., from 45% to 68%) are achieved via stepwise purification (e.g., column chromatography) and reflux duration control .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR identify substituents (e.g., methyl at C6, hydroxyl at C4) via characteristic shifts (e.g., hydroxyl proton at δ 10–12 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks. For example, intermolecular O–H···O bonds stabilize the lattice .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 261.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay standardization : Compare IC values under consistent conditions (e.g., bacterial strain specificity, solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in broth microdilution protocols .
- Structure-activity relationship (SAR) analysis : Use analogs (e.g., methylthio or trifluoromethyl derivatives) to isolate substituent effects. A methyl group at C6 may enhance lipophilicity (logP +0.5) but reduce solubility, affecting bioavailability .
- Table : Key SAR Findings
| Substituent (Position) | Biological Activity Trend | LogP Change |
|---|---|---|
| -CH (C6) | ↑ Antimicrobial | +0.3 |
| -OH (C4) | ↓ Cytotoxicity | -0.2 |
| -Cl (C8) | ↑ Anticancer | +0.7 |
Q. What strategies are recommended for elucidating the reaction mechanisms involved in its synthesis?
- Methodology :
- Isotopic labeling : Use -labeled ethyl acetoacetate to track cyclization steps via NMR .
- Computational modeling : DFT studies (e.g., Gaussian 16) simulate transition states to identify rate-limiting steps (e.g., keto-enol tautomerization in Gould-Jacobs) .
- Kinetic analysis : Monitor intermediates via in-situ IR spectroscopy to validate proposed pathways .
Q. How does the methyl group at position 6 influence the compound’s physicochemical properties compared to analogs?
- Methodology :
- Thermal analysis : DSC reveals a melting point increase (e.g., 198°C vs. 185°C for non-methylated analogs) due to enhanced crystal stability .
- Solubility studies : The methyl group reduces aqueous solubility (0.12 mg/mL vs. 0.35 mg/mL for hydroxyl-only analogs) but improves membrane permeability (PAMPA assay) .
- Electrochemical profiling : Cyclic voltammetry shows a redox potential shift (-1.2 V vs. -1.5 V for desmethyl analog), indicating altered electron-withdrawing effects .
Q. What challenges arise in crystallizing this compound, and how can software tools assist?
- Methodology :
- Polymorphism control : Slow evaporation from DMF/water mixtures yields single crystals. Twinning issues are mitigated by seeding .
- Software : SHELXD (for phase problem resolution) and OLEX2 (for visualization) handle low-resolution data (<1.0 Å). ORTEP-3 generates thermal ellipsoid plots to validate disorder modeling .
- Hydrogen bonding : Mercury software maps O–H···O interactions, critical for stabilizing the orthorhombic lattice .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
